An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dimethylmethacrylamide
An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dimethylmethacrylamide
This guide provides a comprehensive overview of the synthesis and characterization of N,N-Dimethylmethacrylamide (DMMA), a valuable monomer in polymer chemistry. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and clearly presented data.
Physical and Chemical Properties
N,N-Dimethylmethacrylamide is a colorless to light yellow or light orange clear liquid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 6976-91-6[2] |
| Molecular Formula | C6H11NO[2] |
| Molecular Weight | 113.16 g/mol [2] |
| Density | 0.94 g/mL[2] |
| Boiling Point | 65-67 °C at 10 mmHg[1][2] |
| Melting Point | -14.53 °C (Predicted)[2] |
| Flash Point | 83 °C[1] |
| Refractive Index | 1.46[1] |
| IUPAC Name | N,N,2-trimethylprop-2-enamide[1] |
Synthesis of N,N-Dimethylmethacrylamide
Several synthetic routes for the preparation of N,N-Dimethylmethacrylamide have been reported. Below are two distinct methods.
Method 1: From Methyl Acrylate and Dimethylamine
A common industrial method involves a multi-step process starting from methyl acrylate and dimethylamine. This process includes an initial addition reaction, followed by an amidation reaction and subsequent cracking to yield the final product. The overall yield for this process is reported to be in the range of 85-91.2%.[3]
Experimental Protocol:
-
Addition Reaction: Methyl acrylate and dimethylamine are reacted to form the addition product, 3-methoxy-N,N-dimethyl propionamide. The reaction temperature is maintained between 45-55 °C to ensure a high conversion rate of methyl acrylate.[3]
-
Amidation Reaction: Once the content of methyl acrylate in the reaction mixture is below 5%, a catalyst such as sodium methoxide is introduced. Gaseous dimethylamine is then introduced, and the temperature is controlled at 40-50 °C. The reaction proceeds until the concentration of the addition product is less than 0.6%, yielding the intermediate 3-dimethylamino-N,N-dimethylpropionamide.[3]
-
Cracking Reaction: The intermediate is subjected to a cracking reaction in the presence of a catalyst like concentrated sulfuric acid to produce the crude N,N-Dimethylmethacrylamide.[3]
-
Purification: The crude product is purified by rectification. The crude product is heated to 80 °C under a vacuum of at least -0.095 MPa. The fraction collected with a tower top temperature of 60-80 °C is the purified N,N-Dimethylmethacrylamide.[3]
Method 2: From Potassium Acetylene and Dimethylamino Formyl Iodine
An alternative synthesis route involves the reaction of potassium acetylene with dimethylamino formyl iodine, followed by hydrogenation.
Experimental Protocol:
-
Formation of N,N-dimethyl propiolamide: A solution of 1194g of dimethylamino formyl iodine in 1,4-dioxane is added dropwise to 414.7g of potassium acetylene in a flask, maintaining the temperature at 0-5 °C. After the addition is complete, the reaction temperature is raised to 56 °C for 3.5 hours. The resulting mixture is filtered, and the filtrate is distilled under reduced pressure to yield N,N-dimethyl propiolamide.[4]
-
Hydrogenation: 1469.1g of N,N-dimethyl propiolamide is placed in an autoclave with 7.35g of Pd-Al2O3-Li catalyst. Hydrogen is continuously flowed at a temperature of 52 °C and a pressure of 0.16 MPa for 5.5 hours.[4]
-
Purification: The reaction mixture is then distilled under reduced pressure to obtain N,N-Dimethylmethacrylamide with a purity of 97.4%.[4]
Characterization of N,N-Dimethylmethacrylamide
The structural confirmation and purity assessment of synthesized N,N-Dimethylmethacrylamide are typically performed using a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Key Peaks/Shifts |
| ¹H NMR | Data available but specific peak assignments require further analysis from raw data.[5] |
| ¹³C NMR | Data available but specific peak assignments require further analysis from raw data.[6] |
| IR Spectroscopy | Characteristic peaks include C=O stretching of the tertiary amide and C-N stretching.[7] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 113.16 g/mol . |
Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). Deuterated chloroform (CDCl₃) is a common solvent for analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra can be obtained using a neat liquid sample between KBr plates or as a thin film.
-
Mass Spectrometry (MS): Mass spectra can be acquired using techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis process and the relationship between the different characterization techniques.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. N,N-Dimethylmethacrylamide | CAS 6976-91-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. CN107673985B - Preparation process of high-yield N, N-dimethylacrylamide - Google Patents [patents.google.com]
- 4. N,N-Dimethylacrylamide synthesis - chemicalbook [chemicalbook.com]
- 5. N,N-Dimethylacrylamide(2680-03-7) 1H NMR spectrum [chemicalbook.com]
- 6. N,N-DIMETHYLMETHACRYLAMIDE(6976-91-6) 13C NMR spectrum [chemicalbook.com]
- 7. The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
